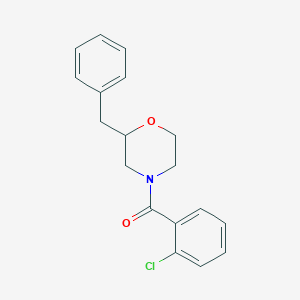![molecular formula C19H30N2O B6025363 [1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as PEM, and it belongs to the class of compounds known as opioids. Opioids are a group of drugs that are commonly used for pain relief and are known to interact with the opioid receptors in the brain.
科学的研究の応用
PEM has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of pain management. Studies have shown that PEM has potent analgesic properties and can be used to manage pain in both acute and chronic settings. Additionally, PEM has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
作用機序
PEM interacts with the opioid receptors in the brain, which are responsible for the regulation of pain, reward, and addiction. Specifically, PEM acts as a mu-opioid receptor agonist, which means that it binds to and activates these receptors. This activation leads to the release of endogenous opioids, such as endorphins, which are responsible for the analgesic effects of PEM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PEM are similar to those of other opioids. PEM is known to produce a range of effects, including pain relief, sedation, euphoria, and respiratory depression. Additionally, PEM has been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
PEM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, PEM has a well-documented mechanism of action, making it a useful tool for studying the opioid receptors in the brain. However, there are also limitations to the use of PEM in lab experiments. For example, its potency and potential for addiction make it difficult to work with and require strict safety protocols.
将来の方向性
There are several potential future directions for research on PEM. One area of interest is the development of novel opioid compounds that have fewer side effects and a lower potential for addiction. Additionally, there is a need for further research on the immune-modulating effects of PEM and its potential use in the treatment of inflammatory conditions. Finally, there is a need for more research on the long-term effects of PEM use and its potential for addiction and dependence.
Conclusion:
In conclusion, [1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. Its synthesis method has been well-documented, and it has been studied extensively for its potential use in pain management and addiction treatment. PEM interacts with the opioid receptors in the brain and produces a range of biochemical and physiological effects. While there are advantages to using PEM in lab experiments, there are also limitations to its use. Finally, there are several potential future directions for research on PEM, including the development of novel opioid compounds and further research on its immune-modulating effects.
合成法
The synthesis of PEM involves the reaction of piperidine with benzyl bromide to form N-benzylpiperidine, which is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to form [1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol. This method of synthesis has been well-documented in the scientific literature and has been used to produce PEM in large quantities.
特性
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-16-18-9-13-21(14-10-18)19-7-4-11-20(15-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-19,22H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNDUNUEAPIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6025292.png)

![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![3-(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6025322.png)
![[(2S)-1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-pyrrolidinyl]methanol](/img/structure/B6025336.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)